1-(氨甲基)-N,N-二甲基环丁胺

描述

Synthesis Analysis

The synthesis of cyclobutane derivatives, such as 1-(Aminomethyl)-N,N-dimethylcyclobutanamine, involves complex organic reactions that lead to the formation of the cyclobutane core. Enantioselective synthesis methods have been developed to achieve high yields and selectivity for the desired compound. For instance, the stereocontrolled synthesis of cyclobutane amino acids through enantiodivergent synthetic sequences has been reported, showcasing the chemical intricacy involved in obtaining pure enantiomers of cyclobutane derivatives (Izquierdo et al., 2005).

Molecular Structure Analysis

The cyclobutane ring's molecular structure is characterized by its compact and strained nature, which influences its chemical behavior and reactivity. Gas-phase electron diffraction studies have provided insights into the puckered conformation of cyclobutane derivatives, offering a glimpse into the geometrical parameters that define the molecular structure of such compounds (Shen et al., 1991).

Chemical Reactions and Properties

Cyclobutane derivatives participate in a variety of chemical reactions, reflecting their reactive nature due to the ring strain. For example, the formation of cyclobutadiene intermediates in reactions between ynamines and alkynyl sulfones showcases the dynamic reactivity of the cyclobutane skeleton under specific conditions (Eisch et al., 1991).

Physical Properties Analysis

The physical properties of 1-(Aminomethyl)-N,N-dimethylcyclobutanamine, such as solubility, melting point, and boiling point, are determined by its molecular structure. The compact cyclobutane ring influences these properties significantly, although specific data on these physical properties are scarce and require further empirical research.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal in understanding the behavior of cyclobutane derivatives. The presence of functional groups, such as the aminomethyl and dimethylamine substituents, play a crucial role in determining the compound's chemical properties. Research into the reactivity of cyclobutane derivatives with various reagents highlights the versatile nature of these compounds in organic synthesis (Sugiyama et al., 2004).

科学研究应用

Cyclobutane-Containing Alkaloids

环丁烷含量生物碱是一种天然化合物,存在于陆生和海洋物种中。它们因其多样的生物活性而受到关注,包括抗微生物、抗菌、抗肿瘤等效应。这些化合物由于其强大的生物活性在药物发现中起着重要作用。对新型天然环丁烷含量生物碱的研究已经证明了它们在各种应用中的有效性,突显了它们作为新药物和疗法重要来源的作用。这些化合物的合成、起源和生物活性是研究的关键领域,为医学和治疗领域的潜在应用提供了见解。

在植物生长和乙烯抑制中的应用

1-甲基环丙烯(1-MCP)是一种相关化合物,已被广泛研究其在植物中抑制乙烯作用的作用。乙烯是一种植物激素,参与调节各种生理过程,包括成熟和衰老。已经证明1-MCP可以防止乙烯在广泛范围的水果、蔬菜和花卉作物中的影响,为科学家提供了一个工具,以推动对乙烯在植物中作用的理解。应用1-MCP可以帮助改善农产品的采后储存和货架寿命,延迟成熟并减少腐败。

潜在的治疗应用

研究还探讨了与1-(氨甲基)-N,N-二甲基环丁胺结构相关的化合物的潜在治疗应用。例如,对环丁烷基团化合物二甲基色胺(DMT)的研究表明,其作用不仅限于致幻效应。已发现DMT是sigma-1受体的内源配体,表明其参与细胞保护机制。这一发现为研究类似化合物的生理功能及其在开发治疗各种疾病的医疗疗法中的潜在用途开辟了新的途径。

总之,虽然尚未确定“1-(氨甲基)-N,N-二甲基环丁胺”及其在科学研究中的直接应用的具体研究,但对相关环丁烷含量化合物的研究为它们在药物开发、农业和治疗干预中的潜在用途提供了宝贵的见解。这些化合物的结构和功能特性使它们成为科学研究中备受关注的对象,其潜在应用范围从农业到医学。

有关相关化合物及其应用的更详细探讨和参考资料:

- 环丁烷含量生物碱: (Sergeiko et al., 2008)

- 1-甲基环丙烯对水果和蔬菜的影响: (Watkins, 2006)

- 二甲基色胺的sigma-1受体介导作用: (Frecska et al., 2013)

属性

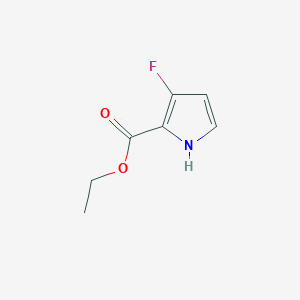

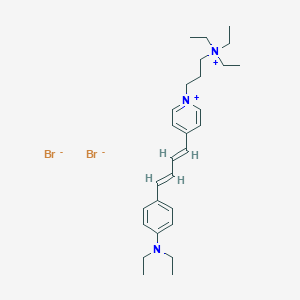

IUPAC Name |

1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7(6-8)4-3-5-7/h3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJICYCRCZTYFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442320 | |

| Record name | 1-(Aminomethyl)-N,N-dimethylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-N,N-dimethylcyclobutanamine | |

CAS RN |

176445-78-6 | |

| Record name | 1-(Dimethylamino)cyclobutanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176445-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Aminomethyl)-N,N-dimethylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。